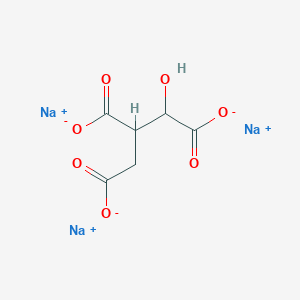

Isocitric acid trisodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Isocitric acid trisodium salt, also known as DL-Isocitric acid, primarily targets enzymes in the citric acid cycle, specifically isocitrate dehydrogenase . This enzyme plays a crucial role in the citric acid cycle, a central metabolic pathway inside organisms .

Mode of Action

This compound interacts with its target, isocitrate dehydrogenase, by serving as a substrate for the enzyme . This interaction facilitates the conversion of isocitrate into other intermediates in the citric acid cycle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the TCA cycle or Krebs cycle). In this cycle, isocitric acid is converted into α-ketoglutarate by the enzyme isocitrate dehydrogenase . This reaction is a key step in the cycle, which is central to cellular respiration and energy production .

Pharmacokinetics

Its metabolism would occur via the citric acid cycle, and excretion would likely be renal .

Result of Action

The action of this compound in the citric acid cycle contributes to the production of ATP, the primary energy currency of the cell . This has downstream effects on numerous cellular processes that require energy. Additionally, intermediates of the citric acid cycle are used in various other biochemical pathways, contributing to the synthesis of amino acids, lipids, and other essential biomolecules .

Analyse Biochimique

Biochemical Properties

It interacts with enzymes such as aconitase and isocitrate dehydrogenase . Aconitase catalyzes the isomerization of citrate to isocitrate, while isocitrate dehydrogenase acts upon isocitrate, leading to a series of reactions that result in the production of energy .

Cellular Effects

The effects of Isocitric acid trisodium salt on cells are primarily related to its role in the citric acid cycle. By participating in this cycle, it contributes to energy production and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with enzymes in the citric acid cycle . For instance, it binds to the active site of isocitrate dehydrogenase, leading to the production of alpha-ketoglutarate and CO2 . This process also results in the reduction of NAD+ to NADH, which is used in other stages of cellular respiration .

Dosage Effects in Animal Models

One study found that isocitric acid could remove neurointoxication and restore memory in rats intoxicated with lead and molybdenum salts .

Metabolic Pathways

This compound is involved in the citric acid cycle, a crucial metabolic pathway in cells . This cycle involves a series of chemical reactions used by all aerobic organisms to release stored energy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are closely tied to its role in the citric acid cycle

Subcellular Localization

The subcellular localization of this compound is primarily in the mitochondria, where the citric acid cycle takes place . Its activity and function are tied to its role in this cycle .

Méthodes De Préparation

La préparation de l'acide DL-isocitrique (sel de sodium hydraté) implique la synthèse de l'acide isocitrique suivie de sa conversion en forme de sel de sodium. La voie de synthèse comprend généralement les étapes suivantes :

Synthèse de l'acide isocitrique : L'acide isocitrique peut être synthétisé par isomérisation de l'acide citrique à l'aide d'enzymes spécifiques ou de catalyseurs chimiques.

Conversion en sel de sodium : L'acide isocitrique synthétisé est ensuite neutralisé par l'hydroxyde de sodium pour former le sel de sodium hydraté.

Les méthodes de production industrielle peuvent impliquer des processus de fermentation utilisant des micro-organismes qui produisent l'acide isocitrique comme sous-produit. L'acide isocitrique est ensuite extrait et purifié avant d'être converti en sa forme de sel de sodium.

Analyse Des Réactions Chimiques

L'acide DL-isocitrique (sel de sodium hydraté) subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former l'acide oxalosuccinique, qui est un intermédiaire du cycle de l'acide citrique.

Réduction : Il peut être réduit pour former l'isocitrate, qui peut ensuite participer aux voies métaboliques.

Substitution : Il peut subir des réactions de substitution où le groupe hydroxyle est remplacé par d'autres groupes fonctionnels.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium pour l'oxydation et les agents réducteurs comme le borohydrure de sodium pour la réduction. Les principaux produits formés à partir de ces réactions comprennent l'acide oxalosuccinique et l'isocitrate .

Applications De Recherche Scientifique

L'acide DL-isocitrique (sel de sodium hydraté) a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme substrat dans les études enzymatiques pour comprendre les mécanismes des enzymes impliquées dans le cycle de l'acide citrique.

Biologie : Il sert de marqueur pour l'étude des voies métaboliques et de la production d'énergie dans les cellules.

Médecine : Il est utilisé dans la recherche sur les troubles métaboliques et la fonction mitochondriale.

5. Mécanisme d'action

Le mécanisme d'action de l'acide DL-isocitrique (sel de sodium hydraté) implique son rôle de substrat dans le cycle de l'acide citrique. Il est converti en acide oxalosuccinique par l'enzyme isocitrate déshydrogénase. Cette réaction est cruciale pour la production d'énergie sous forme d'adénosine triphosphate (ATP) dans les cellules. Les cibles moléculaires impliquées comprennent l'isocitrate déshydrogénase et d'autres enzymes du cycle de l'acide citrique .

Comparaison Avec Des Composés Similaires

L'acide DL-isocitrique (sel de sodium hydraté) peut être comparé à d'autres composés similaires tels que :

Acide citrique : Les deux sont impliqués dans le cycle de l'acide citrique, mais l'acide citrique est le substrat initial, tandis que l'acide isocitrique est un intermédiaire.

Acide α-cétoglutarique : Un autre intermédiaire du cycle de l'acide citrique, formé à partir de l'acide isocitrique par décarboxylation oxydative.

Acide malique : Également une partie du cycle de l'acide citrique, mais impliqué dans différentes étapes.

L'unicité de l'acide DL-isocitrique (sel de sodium hydraté) réside dans son rôle spécifique de substrat de l'isocitrate déshydrogénase et dans son utilisation comme marqueur de la composition en isocitrate des produits fruitiers .

Propriétés

Numéro CAS |

1637-73-6 |

|---|---|

Formule moléculaire |

C6H8NaO7 |

Poids moléculaire |

215.11 g/mol |

Nom IUPAC |

trisodium;1-hydroxypropane-1,2,3-tricarboxylate;hydrate |

InChI |

InChI=1S/C6H8O7.Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13); |

Clé InChI |

CHFLVYSWZGDPQD-UHFFFAOYSA-N |

SMILES |

C(C(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

1637-73-6 |

Numéros CAS associés |

320-77-4 (Parent) |

Synonymes |

Sodium isocitrate; 3-Carboxy-2,3-dideoxypentaric Acid Trisodium Salt; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of including isocitric acid trisodium salt in the analysis of organic acids in fruit juice?

A1: Isocitric acid, often found in its salt forms like trisodium isocitrate, is a naturally occurring organic acid present in various fruits. Its presence and concentration can contribute to the flavor profile of the juice and serve as a marker for fruit ripeness or variety. By including this compound as one of the target analytes in the developed ion exchange chromatography method, researchers can obtain a more comprehensive understanding of the organic acid composition in fruit juice samples []. This information is valuable for quality control purposes, authentication of fruit juice origin, and assessing the overall flavor profile.

Q2: How does the analytical method described in the research paper ensure accurate and precise measurement of this compound in fruit juice?

A2: The research paper describes a gradient elution ion exchange chromatography method coupled with suppressed conductivity detection for the simultaneous determination of eight organic acids, including this compound []. The method utilizes an IonPac AS11-HC column and an IonPac AG11-HC guard column to achieve efficient separation of the target analytes. The use of a self-regenerating suppressor enhances the sensitivity of the conductivity detector. By optimizing the gradient elution conditions using a KOH eluent, the method ensures good resolution and peak shape for this compound, leading to accurate quantification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.